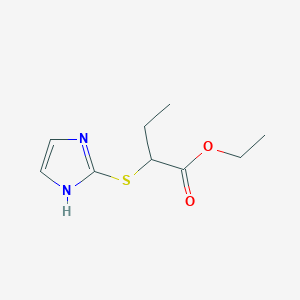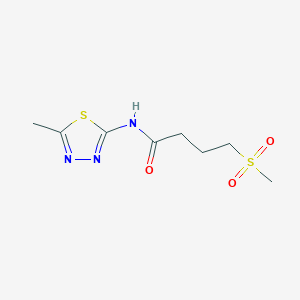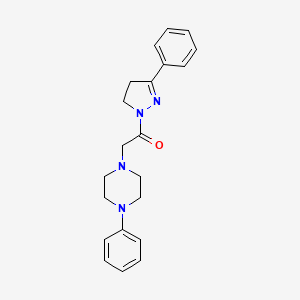
ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic aromatic compound that contains two nitrogen atoms in the ring. The synthesis of this compound is a complex process that involves several steps, and its mechanism of action is still not fully understood. However, its unique properties make it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in bacterial and fungal cells, leading to their destruction. Additionally, it may also have an effect on the immune system, helping to reduce inflammation and promote healing.
Biochemical and Physiological Effects:
Ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including those that are resistant to traditional antibiotics. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate in lab experiments is its unique properties, which make it a promising candidate for further research and development. However, one of the limitations of this compound is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate. One potential area of research is the development of new antibiotics and antifungal drugs based on this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, research could also be done to explore the potential use of this compound in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate involves several steps, starting with the reaction of ethyl acetoacetate with thiourea to form ethyl 2-thioxoimidazolidine-4-carboxylate. This compound is then treated with sodium ethoxide and 1,4-dibromobutane to form ethyl 2-(1-bromo-4-butyl)imidazole-4-carboxylate. Finally, this compound is reacted with sodium hydrosulfide to yield ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate.
Applications De Recherche Scientifique
Ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate has several potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal drugs. Additionally, it has been found to have potential as an anti-inflammatory agent, which could be useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 2-(1H-imidazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-7(8(12)13-4-2)14-9-10-5-6-11-9/h5-7H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOMJNZPBCKIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)
![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)

![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)



![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)

![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)

![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)